Radicinin

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1402-20-6 |

|---|---|

Fórmula molecular |

C12H12O5 |

Peso molecular |

236.22 g/mol |

Nombre IUPAC |

(2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |

InChI |

InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3/b4-3+/t6-,10-/m0/s1 |

Clave InChI |

SDKXGAICTNHFCN-DCJAWTJCSA-N |

SMILES |

CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1 |

SMILES isomérico |

C/C=C/C1=CC2=C(C(=O)[C@H]([C@@H](O2)C)O)C(=O)O1 |

SMILES canónico |

CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1 |

Otros números CAS |

10088-95-6 |

Sinónimos |

3,4-dihydro-3-hydroxy-2-methyl-7-propenyl-2H,5H- pyrano(4,3-b)pyran-4,5-dione radicinin radicinin, (2alpha,3beta,7(+)-(+-))-isome |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Radicinin-Producing Fungal Species

Introduction: Radicinin (C₁₂H₁₂O₅) is a polyketide-derived secondary metabolite and phytotoxin produced by several fungal species.[1] It exhibits a range of biological activities, including phytotoxic, antimicrobial, and cytotoxic properties, making it a molecule of significant interest for applications in agriculture and drug development.[2][3] Notably, its potential as a target-specific bioherbicide for controlling invasive species like buffelgrass (Cenchrus ciliaris) is under active investigation.[4][5] This guide provides a comprehensive overview of the fungal species known to produce this compound, quantitative production data, detailed experimental protocols for its isolation and analysis, and a visualization of key metabolic and experimental workflows.

Fungal Genera Known to Produce this compound

This compound has been isolated from a diverse array of phytopathogenic and endophytic fungi. The production is not ubiquitous among all strains within a species, and it is often highly dependent on culture conditions. Key producing genera include:

-

Alternaria: This is one of the most well-documented this compound-producing genera. Species such as Alternaria radicina (a pathogen of carrots), Alternaria chrysanthemi, Alternaria helianthi, and Alternaria petroselini are known producers.

-

Cochliobolus: Several species within this genus, including Cochliobolus lunatus and Cochliobolus australiensis (recently reclassified as Curvularia tsudae), have been identified as sources of this compound. C. australiensis, in particular, has been studied for its potential in the biocontrol of buffelgrass.

-

Bipolaris: Bipolaris coicis and other species within this genus are known to produce this compound and its derivatives. The genus is closely related to Cochliobolus and Curvularia.

-

Phoma: The genus Phoma, including species like Phoma andina, has been reported to produce this compound.

-

Other Genera: this compound production has also been reported in Stemphylium radicinum and Curvularia species.

Quantitative Production of this compound

The yield of this compound is highly variable and depends on the fungal strain and, most critically, the culture substrate and conditions. Alternaria radicina has been shown to be a particularly high-yield producer, especially on specific solid substrates.

| Fungal Species | Strain(s) | Substrate | This compound Yield (µg/g) | Associated Metabolites | Reference |

| Alternaria radicina | Four strains from carrot | Rice | 2,486 - 53,800 | Radicinol, epi-radicinol | |

| Alternaria radicina | Four strains from carrot | Carrot Slices | < Detected levels | Radicinol, epi-radicinol (up to 39,414 µg/g) | |

| Cochliobolus australiensis | Multiple strains | Potato Dextrose Broth | Production confirmed, but variable and often low | 3-epi-radicinin, Radicinol, Cochliotoxin |

Experimental Methodologies

The following protocols are synthesized from methodologies reported for the culture, extraction, and quantification of this compound from fungal sources.

Fungal Culture and Fermentation

Objective: To cultivate a this compound-producing fungal strain for metabolite production.

Protocol (Liquid Culture - adapted from Cochliobolus australiensis studies):

-

Inoculum Preparation: Grow the selected fungal strain (e.g., C. australiensis) on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth is observed.

-

Fermentation: Aseptically transfer small agar plugs of the mycelium into flasks containing a sterile liquid medium, such as Potato Dextrose Broth (PDB).

-

Incubation: Incubate the flasks under static conditions at approximately 25°C in the dark for a period of 2-4 weeks, or until significant biomass and secondary metabolite production has occurred.

Protocol (Solid Substrate Culture - adapted from Alternaria radicina studies):

-

Substrate Preparation: Autoclave a solid substrate, such as rice or carrot slices, in culture flasks to ensure sterility.

-

Inoculation: Inoculate the sterile substrate with the fungal strain.

-

Incubation: Incubate the cultures at a controlled temperature (e.g., 20-25°C) for several weeks to allow for extensive colonization and metabolite production.

Extraction and Purification

Objective: To isolate and purify this compound from the fungal culture.

Protocol:

-

Extraction:

-

For liquid cultures, separate the mycelium from the culture filtrate by filtration. Extract the filtrate multiple times with an organic solvent such as ethyl acetate.

-

For solid cultures, homogenize the substrate and mycelium and extract exhaustively with a suitable solvent mixture (e.g., methanol/chloroform).

-

-

Crude Extract Preparation: Combine the organic solvent fractions and evaporate to dryness under reduced pressure to yield a crude extract.

-

Preliminary Purification (TLC):

-

Perform analytical Thin-Layer Chromatography (TLC) on silica gel plates to ascertain the presence of this compound in the crude extract.

-

Use solvent systems such as Chloroform/iso-Propanol (97:3) or Dichloromethane/Methanol (95:5) for development.

-

Visualize spots under UV light (254 nm) or by using a staining reagent (e.g., 10% H₂SO₄ in methanol followed by heating).

-

-

Chromatographic Purification: Purify the crude extract using column chromatography (e.g., silica gel) with a gradient of solvents to isolate this compound from other metabolites.

Identification and Quantification

Objective: To confirm the identity of this compound and quantify its concentration.

Protocol (Identification):

-

Spectroscopic Analysis: Confirm the chemical structure of the purified compound as this compound using Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

-

Spectrometric Analysis: Determine the exact mass and molecular formula using Mass Spectrometry (e.g., ESI-MS).

Protocol (Quantification via HPLC):

-

System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a pump and a spectrophotometric detector.

-

Column: Employ a C-18 reversed-phase column (e.g., Merck LiChrocart, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Use an isocratic or gradient elution with a mixture of Acetonitrile (MeCN) and Water. A typical flow rate is 0.5 mL/min.

-

Standard Curve: Prepare a calibration curve using a pure this compound standard of known concentrations.

-

Analysis: Inject a known volume (e.g., 20 µL) of the redissolved crude or purified extract. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Visualization of Pathways and Workflows

This compound Biotransformation Pathway

In the fungus Bipolaris coicis, a metabolic relationship between this compound and its related compounds has been described, involving the conversion of deoxythis compound to this compound and its subsequent epimerization.

General Experimental Workflow

The overall process from fungal culture to pure, quantified this compound follows a standardized workflow common in natural product chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Discovery, Isolation, and Biological Activity of Radicinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal secondary metabolite belonging to the dihydropyranopyran-4,5-dione class of compounds. First isolated in the mid-20th century, it has garnered significant scientific interest due to its diverse and potent biological activities. Initially identified as a phytotoxin, subsequent research has unveiled its potential as an antifungal, insecticidal, and, more recently, a promising anticancer agent. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Discovery and Producing Organisms

This compound was first isolated from the fungus Stemphylium radicinum. Since its initial discovery, it has been identified as a metabolite produced by a variety of other fungal species, primarily within the Ascomycota phylum. Notable producers of this compound include:

-

Cochliobolus lunatus[1]

-

Alternaria chrysanthemi

-

Alternaria helianthi

-

Phoma spp.

-

Bipolaris coicis

The production of this compound by these diverse fungal species, many of which are plant pathogens, underscores its ecological significance as a potential virulence factor in plant-fungal interactions.

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocol is a generalized procedure based on methodologies reported in the literature for Cochliobolus australiensis.

Fungal Fermentation

Objective: To cultivate the this compound-producing fungus under conditions optimized for metabolite production.

Materials:

-

Potato Dextrose Broth (PDB) medium

-

Pure culture of Cochliobolus australiensis

-

Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Inoculate sterile PDB medium with a pure culture of Cochliobolus australiensis.

-

Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration.

-

Monitor the culture for growth and secondary metabolite production, which can be qualitatively assessed by changes in the culture broth's color and viscosity.

Extraction of this compound

Objective: To extract crude this compound from the fungal culture filtrate.

Materials:

-

Fungal culture from step 2.1

-

Ethyl acetate (EtOAc)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude extract from step 2.2

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).

-

Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate.

-

Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., phosphomolybdic acid).

-

Pool the fractions containing this compound based on the TLC profile.

-

-

Preparative TLC/HPLC:

-

For further purification, subject the this compound-containing fractions to preparative TLC using a solvent system such as chloroform:methanol (95:5 v/v).

-

Alternatively, utilize preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., water:acetonitrile) to obtain highly pure this compound.

-

Confirm the purity of the isolated this compound by analytical HPLC and spectroscopic methods.

-

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.05 (dq, J = 15.6, 6.8 Hz, 1H), 6.00 (s, 1H), 5.95 (dd, J = 15.6, 1.6 Hz, 1H), 4.55 (d, J = 3.2 Hz, 1H), 4.40 (m, 1H), 2.15 (s, 3H), 1.90 (dd, J = 6.8, 1.6 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.1, 175.8, 163.9, 145.2, 125.9, 101.1, 80.2, 68.9, 30.8, 20.9, 18.4 |

| Mass Spectrometry (ESI-MS) | m/z: 237 [M+H]⁺ |

| UV-Vis (MeOH) | λmax (nm): 230, 285, 345 |

Note: NMR chemical shifts are referenced to the solvent signal.

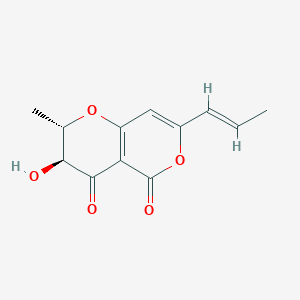

Chemical Structure

The chemical structure of this compound is characterized by a dihydropyranopyran-4,5-dione core with a propenyl side chain.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a molecule of interest for various applications.

Phytotoxic Activity

This compound is a potent phytotoxin, demonstrating significant herbicidal activity against various plant species, with notable selectivity against buffelgrass (Cenchrus ciliaris)[5].

Experimental Protocol: Leaf Puncture Assay

Objective: To assess the phytotoxic activity of this compound on plant leaves.

Materials:

-

Healthy, fully expanded leaves of the target plant species (e.g., buffelgrass).

-

This compound solution at various concentrations (e.g., dissolved in a suitable solvent like ethanol or DMSO).

-

Micropipette.

-

Sterile needle.

Protocol:

-

Gently wound the surface of the leaf with a sterile needle, creating a small puncture.

-

Apply a small droplet (e.g., 10 µL) of the this compound test solution directly onto the puncture wound.

-

As a control, apply the solvent alone to other punctured leaves.

-

Incubate the treated leaves in a humid chamber under controlled light and temperature conditions for 48-72 hours.

-

Measure the diameter of the necrotic lesion that develops around the puncture site.

Table 2: Phytotoxic Activity of this compound against Buffelgrass

| Concentration (mM) | Mean Lesion Area (mm²) |

| 2.5 | >30 |

| 1.0 | Significant necrosis |

| Control (solvent) | No significant necrosis |

Data is a qualitative summary from cited literature.

Proposed Mechanism of Phytotoxicity:

While the precise molecular mechanism of this compound's phytotoxicity is still under investigation, studies on its synthetic analogue, (±)-3-deoxythis compound, suggest a pathway involving the induction of oxidative stress in chloroplasts. This leads to a cascade of events culminating in programmed cell death (PCD).

Caption: Proposed mechanism of this compound's anticancer activity.

Conclusion and Future Perspectives

This compound is a fungal metabolite with a rich history of scientific investigation and a promising future in various fields. Its potent bioherbicidal activity, coupled with its selectivity, makes it a strong candidate for the development of novel, environmentally friendly herbicides. Furthermore, its recently discovered anticancer properties open up new avenues for its exploration in drug discovery and development.

Future research should focus on several key areas:

-

Elucidation of Molecular Mechanisms: A deeper understanding of the precise molecular targets and signaling pathways affected by this compound is crucial for its rational development as a herbicide or therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activities of the resulting analogues will provide valuable insights for optimizing its potency and selectivity.

-

Biosynthetic Pathway Engineering: Understanding and manipulating the biosynthetic pathway of this compound in its producing organisms could lead to increased yields and the production of novel, more potent derivatives.

-

In Vivo Efficacy and Safety Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy and safety of this compound and its derivatives in whole-plant and animal models before any potential application.

The continued investigation of this compound holds significant promise for addressing challenges in agriculture and medicine. This technical guide provides a solid foundation of the current knowledge, empowering researchers to build upon existing discoveries and unlock the full potential of this remarkable fungal metabolite.

References

- 1. How hormones and growth regulators affect your plants | OSU Extension Service [extension.oregonstate.edu]

- 2. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 5. mdpi.com [mdpi.com]

Natural Analogs of Radicinin: A Technical Guide for Researchers

Introduction

Radicinin, a dihydropyranopyran-4,5-dione produced by various fungi, notably Cochliobolus australiensis (also known as Curvularia tsudae), has garnered significant interest within the scientific community for its potent biological activities.[1][2] Its potential as a bioherbicide and preliminary findings on its anticancer properties make it a compelling subject for further investigation.[1][2] This technical guide provides an in-depth overview of the known natural analogs of this compound, their comparative biological activities, and the experimental methodologies employed in their characterization. Furthermore, this document elucidates the current understanding of the signaling pathways modulated by these compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound and its derivatives.

Naturally Occurring Analogs of this compound

Several natural analogs of this compound have been isolated and identified from fungal sources, primarily from the culture filtrates of Cochliobolus australiensis. These compounds share the core dihydropyranopyran-4,5-dione scaffold with variations in stereochemistry and substitutions. The most well-characterized natural analogs are:

-

3-epi-Radicinin: A stereoisomer of this compound.

-

Radicinol: A reduced form of this compound where the ketone at C-4 is hydroxylated.[1]

-

3-epi-Radicinol: A stereoisomer of radicinol.

-

Cochliotoxin: An analog featuring an epoxide group on the side chain.

These compounds have been isolated alongside this compound and have been pivotal in understanding the structure-activity relationships within this class of molecules.

Data Presentation: Comparative Biological Activity

The phytotoxic activity of this compound and its natural analogs has been quantitatively assessed using a leaf puncture bioassay on buffelgrass (Cenchrus ciliaris). The following table summarizes the necrotic area induced by each compound at different concentrations, providing a clear comparison of their potency.

| Compound | Concentration (M) | Mean Necrotic Area (mm²) ± SE |

| This compound | 2.5 x 10⁻³ | 33.5 ± 2.1 |

| 1.0 x 10⁻³ | 21.0 ± 1.5 | |

| 3-epi-Radicinin | 2.5 x 10⁻³ | 10.5 ± 1.2 |

| 1.0 x 10⁻³ | 4.5 ± 0.8 | |

| Radicinol | 2.5 x 10⁻³ | 0.0 ± 0.0 |

| 3-epi-Radicinol | 2.5 x 10⁻³ | 0.0 ± 0.0 |

| Cochliotoxin | 2.5 x 10⁻³ | 12.0 ± 1.3 |

| 1.0 x 10⁻³ | 5.5 ± 0.9 |

Data extracted from leaf puncture bioassays on Cenchrus ciliaris.

Experimental Protocols

Fungal Culture and Metabolite Extraction

Cochliobolus australiensis is typically cultured in a suitable liquid medium, such as potato dextrose broth, under static or shaken conditions at room temperature for several weeks. After the incubation period, the culture filtrate is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate. The organic extract is dried and concentrated under reduced pressure to yield a crude mixture of secondary metabolites.

Isolation and Purification of this compound and its Analogs

The crude extract is subjected to chromatographic techniques for the purification of individual compounds. A common workflow involves:

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate).

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing the compounds of interest are further purified by preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure compounds.

The purity and identity of the isolated compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Leaf Puncture Bioassay for Phytotoxicity

The phytotoxic activity of the purified compounds is assessed using a leaf puncture bioassay on the target weed, buffelgrass (Cenchrus ciliaris).

-

Plant Material: Healthy, young leaves of buffelgrass are used for the assay.

-

Test Solutions: The purified compounds are dissolved in a suitable solvent (e.g., methanol or acetone) to prepare stock solutions, which are then diluted to the desired test concentrations.

-

Application: A small puncture is made on the leaf surface with a needle. A droplet of the test solution is then applied to the wounded area. Control leaves are treated with the solvent alone.

-

Incubation: The treated leaves are kept in a humid chamber under controlled light and temperature conditions for a defined period (e.g., 72 hours).

-

Evaluation: The phytotoxic effect is quantified by measuring the area of the necrotic lesion that develops around the puncture site.

Signaling Pathways and Mechanisms of Action

Phytotoxicity Signaling Pathway

While the precise molecular targets of this compound's phytotoxicity are still under investigation, studies on its synthetic analog, (±)-3-deoxythis compound, have provided valuable insights into its mechanism of action. This analog has been shown to induce a series of cellular events leading to plant cell death.

Caption: Phytotoxic mechanism of a this compound analog.

The proposed pathway suggests that the this compound analog targets chloroplasts, leading to an overproduction of reactive oxygen species (ROS), specifically singlet oxygen. This oxidative stress then triggers the activation of genes involved in a chloroplast-specific pathway of programmed cell death, culminating in observable symptoms such as chlorosis, ion leakage, and membrane lipid peroxidation. Concurrently, the compound induces the uncontrolled opening of stomata, leading to plant wilting.

Anticancer Apoptotic Pathway of Radicinol

The natural analog radicinol has demonstrated antiproliferative activity in cancer cells. Its mechanism of action is believed to involve the induction of apoptosis through the modulation of key regulatory proteins in the intrinsic apoptotic pathway.

Caption: Radicinol-induced apoptosis in cancer cells.

Radicinol appears to exert its anticancer effects by upregulating the expression of the tumor suppressor protein p53 and downregulating the anti-apoptotic protein Bcl-2. The activation of p53, coupled with the inhibition of Bcl-2's anti-apoptotic function, leads to the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell, resulting in apoptosis.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen condensations. The biosynthesis is catalyzed by a Type I polyketide synthase (PKS), a large, multi-domain enzyme. While the specific gene cluster and the detailed enzymatic steps for this compound biosynthesis have not been fully elucidated, a general pathway can be proposed.

Caption: Generalized biosynthetic pathway of this compound.

The process begins with the loading of a starter unit (typically acetyl-CoA) and the sequential addition of extender units (malonyl-CoA) by the PKS enzyme. This iterative process generates a linear polyketide chain. Subsequent modifications, catalyzed by tailoring enzymes, such as cyclases and oxidases, are then required to form the characteristic dihydropyranopyran-4,5-dione structure of this compound.

Conclusion and Future Directions

The natural analogs of this compound represent a promising class of bioactive compounds with potential applications in agriculture and medicine. The structure-activity relationship studies have highlighted the critical structural features necessary for their phytotoxic effects. Furthermore, the elucidation of the signaling pathways involved in their biological activities opens up avenues for the rational design of more potent and selective derivatives.

Future research should focus on several key areas:

-

Elucidation of the this compound Biosynthetic Gene Cluster: Identifying and characterizing the genes responsible for this compound biosynthesis will enable the use of synthetic biology approaches to enhance production and generate novel analogs.

-

Identification of Molecular Targets: Pinpointing the specific cellular targets of this compound and its analogs will provide a more detailed understanding of their mechanisms of action and facilitate the development of targeted therapies.

-

In-depth Toxicological Studies: Comprehensive toxicological profiling of the most promising analogs is essential to ensure their safety for potential therapeutic or agricultural applications.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating family of natural products. The continued investigation of this compound and its analogs holds significant promise for the development of novel solutions in both crop protection and human health.

References

- 1. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Radicinin: A Comprehensive Technical Review of its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radicinin, a mycotoxin produced by various fungi, including species from the Alternaria and Cochliobolus genera, has garnered significant scientific interest due to its diverse biological activities.[1][2] This technical guide provides an in-depth review of the current literature on this compound, focusing on its chemical properties, biosynthesis, multifaceted biological effects, and mechanisms of action. Particular emphasis is placed on its potential as a bioherbicide and an anticancer agent. This document consolidates quantitative data from various studies into structured tables for comparative analysis, details key experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a deeper understanding of this promising natural compound.

Chemical Properties and Biosynthesis

This compound (IUPAC name: (2S,3S)-3-Hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione) is a dihydropyranopyran-4,5-dione with the molecular formula C₁₂H₁₂O₅ and a molar mass of 236.22 g/mol .[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₅ | [2] |

| Molar Mass | 236.22 g/mol | |

| IUPAC Name | (2S,3S)-3-Hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione | |

| CAS Number | 10088-95-6 |

The biosynthesis of this compound in fungi is a complex process involving a polyketide synthase pathway. While the complete enzymatic cascade is still under full investigation, it is understood to originate from acetyl-CoA and malonyl-CoA precursors.

Biological Activities

This compound exhibits a broad spectrum of biological activities, with its phytotoxic and anticancer properties being the most extensively studied.

Phytotoxicity and Bioherbicidal Potential

This compound has demonstrated significant phytotoxic effects, particularly against the invasive weed buffelgrass (Cenchrus ciliaris). This has led to its investigation as a potential target-specific bioherbicide. Studies have shown that this compound displays high toxicity to buffelgrass while exhibiting low toxicity to native plant species, highlighting its potential for targeted weed management. Furthermore, it has been reported to have no teratogenic, sub-lethal, or lethal effects on zebrafish embryos, suggesting a favorable environmental profile.

Table 2: Phytotoxicity of this compound and its Derivatives

| Compound | Concentration (M) | Target Species | Effect | Reference |

| This compound | 2.5 x 10⁻³ | Cenchrus ciliaris | High phytotoxicity | |

| This compound | 10⁻³ | Cenchrus ciliaris | Maintained toxicity | |

| This compound | 10⁻³ | Native Sonoran Desert species | No phytotoxic effects | |

| 3-epi-radicinin | 2.5 x 10⁻³ | Cenchrus ciliaris | Less active than this compound | |

| Radicinol | 2.5 x 10⁻³ | Cenchrus ciliaris | Less active than this compound | |

| Cochliotoxin | 2.5 x 10⁻³ | Cenchrus ciliaris | Less active than this compound |

Anticancer Activity

Recent research has unveiled the potential of this compound as an anticancer agent. In vitro studies have demonstrated its cytotoxicity against various human cancer cell lines.

Table 3: In Vitro Anticancer Activity of this compound (IC₅₀ Values in µM)

| Cell Line | This compound | Cisplatin (Control) | Reference |

| A549 (Non-small cell lung carcinoma) | 7.7 ± 0.6 | 8.4 (mean) | |

| Hs683 (Oligodendroglioma) | 8.7 ± 0.4 | 8.4 (mean) | |

| SKMEL-28 (Melanoma) | 8.2 ± 0.2 | 8.4 (mean) |

The data indicates that this compound exhibits potent anticancer activity, with IC₅₀ values comparable to the established chemotherapeutic drug, cisplatin.

Other Biological Activities

In addition to its phytotoxic and anticancer properties, this compound has been reported to possess antifungal, insecticidal, and plant growth regulatory activities.

Mechanism of Action

The primary mechanism of this compound's phytotoxicity is believed to involve the induction of oxidative stress within chloroplasts. Studies on the synthetic analogue, (±)-3-deoxythis compound, have shown that it causes the uncontrolled opening of stomata, leading to wilting. This is followed by the generation of reactive oxygen species (ROS), specifically singlet oxygen, within the chloroplasts, which triggers a chloroplast-specific pathway of programmed cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecotoxicological Profile of Radicinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radicinin, a fungal metabolite produced by Cochliobolus and Alternaria species, has garnered significant interest for its potent phytotoxic activity, particularly as a potential bioherbicide for the control of invasive species like buffelgrass (Cenchrus ciliaris).[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the ecotoxicological profile of this compound. It summarizes its effects on various non-target organisms, details the experimental protocols used for its assessment, and elucidates its proposed mechanism of action. While this compound displays promising target-specific herbicidal activity with relatively low toxicity to aquatic organisms, significant data gaps remain, particularly concerning its impact on terrestrial ecosystems. This document aims to be a valuable resource for researchers and professionals involved in the development and environmental risk assessment of this compound-based products.

Aquatic Ecotoxicity

Studies have focused on the impact of this compound on representative aquatic organisms, including bacteria, algae, and crustaceans. The general consensus from the available data is that this compound exhibits relatively low toxicity to the tested aquatic species.[2][3]

Quantitative Aquatic Toxicity Data

The following table summarizes the key quantitative data from ecotoxicological studies on this compound in aquatic organisms.

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Aliivibrio fischeri (bacterium) | Luminescence Inhibition | > 41.50 | 30 min | [2] |

| Raphidocelis subcapitata (alga) | Growth Inhibition | > 41.50 | 72 h | |

| Daphnia magna (crustacean) | EC50 (Immobilization) | 19.14 | 24 h | |

| Brachydanio rerio (zebrafish) | Teratogenic, sublethal, or lethal effects | No effects observed up to 10-3 M | 72 hpf |

Experimental Protocols for Aquatic Toxicity Testing

The ecotoxicological evaluation of this compound on aquatic organisms has been conducted following standardized international protocols.

This test assesses the inhibitory effect of a substance on the light emission of the marine bacterium Aliivibrio fischeri.

-

Principle: The metabolic activity of Aliivibrio fischeri results in the emission of light. A decrease in luminescence upon exposure to a substance indicates a toxic effect.

-

Methodology:

-

Freeze-dried Aliivibrio fischeri are rehydrated.

-

The bacterial suspension is exposed to a range of this compound concentrations.

-

The light output is measured after a specified contact time (e.g., 30 minutes).

-

The percentage of luminescence inhibition is calculated relative to a control group.

-

This method evaluates the effect of a substance on the growth of the unicellular green alga Raphidocelis subcapitata.

-

Principle: The growth of the algal population is measured over several generations in the presence of the test substance. Inhibition of growth is a measure of toxicity.

-

Methodology:

-

A nutrient-rich medium is inoculated with an exponentially growing culture of Raphidocelis subcapitata.

-

The algal cultures are exposed to various concentrations of this compound.

-

The cultures are incubated under controlled conditions of light and temperature for 72 hours.

-

Algal growth is determined by measuring cell density or a surrogate parameter like chlorophyll fluorescence at 24-hour intervals.

-

The growth rate and yield are calculated and compared to a control.

-

This test determines the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

-

Principle: Young daphnids are exposed to the test substance for a defined period, and the concentration that causes immobilization in 50% of the population (EC50) is determined.

-

Methodology:

-

Juvenile Daphnia magna (<24 hours old) are placed in test vessels containing different concentrations of this compound.

-

The daphnids are incubated for 24 to 48 hours under controlled conditions.

-

The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at specified time points.

-

The EC50 value is calculated using statistical methods.

-

Terrestrial Ecotoxicity

Data on the ecotoxicological effects of this compound on terrestrial organisms, including soil microorganisms and invertebrates, is currently limited. This represents a significant knowledge gap in the overall environmental risk assessment of this compound.

Soil Microorganisms

No specific studies on the impact of this compound on soil microbial communities have been identified. The potential for this compound to affect key soil processes such as nutrient cycling, decomposition, and nitrogen fixation is unknown.

Terrestrial Invertebrates

There is a lack of published research on the toxicity of this compound to earthworms. Standardized tests, such as the acute toxicity test (OECD 207) and the reproduction test (OECD 222), would be necessary to evaluate its potential impact on this important soil organism.

Similarly, no data is available on the effects of this compound on Collembola (springtails), which play a crucial role in decomposition and soil food webs.

Phytotoxicity and Mechanism of Action

This compound exhibits significant phytotoxic activity, which is the basis for its potential use as a bioherbicide.

Phytotoxicity Data

The phytotoxic effects of this compound have been primarily evaluated on the invasive weed buffelgrass (Cenchrus ciliaris) and a selection of non-target native species.

| Test Organism | Endpoint | Concentration | Effect | Reference |

| Cenchrus ciliaris (buffelgrass) | Necrotic Lesion | 2.5 x 10-3 M | High Toxicity | |

| Cenchrus ciliaris (buffelgrass) | Necrotic Lesion | 10-3 M | High Toxicity | |

| Native Sonoran Desert Species | Necrotic Lesion | 2.5 x 10-3 M | Reduced Effects | |

| Native Sonoran Desert Species | Necrotic Lesion | 10-3 M | No Phytotoxic Effects |

Mechanism of Phytotoxicity: Chloroplast Oxidative Stress

Studies on a synthetic analogue of this compound, (±)-3-deoxythis compound, have provided insights into its mode of action in plants. The primary target appears to be the chloroplasts, leading to oxidative stress and ultimately, programmed cell death.

The proposed signaling pathway is as follows:

-

Stomatal Opening: this compound induces uncontrolled opening of the stomata, leading to water loss and wilting.

-

Chloroplast Targeting: The molecule targets the chloroplasts.

-

Reactive Oxygen Species (ROS) Overproduction: Within the chloroplasts, this compound elicits an overproduction of reactive oxygen species, particularly singlet oxygen (1O2).

-

Oxidative Stress: The accumulation of ROS leads to a state of oxidative stress.

-

Activation of Programmed Cell Death (PCD) Pathway: The oxidative stress activates a chloroplast-specific pathway of programmed cell death, characterized by the upregulation of pro-death genes (e.g., EX1) and the downregulation of pro-survival genes (e.g., ACD2).

Caption: Proposed mechanism of this compound-induced phytotoxicity.

Environmental Fate and Degradation

The environmental persistence of this compound is a crucial factor in its ecotoxicological profile. Studies have shown that this compound is susceptible to degradation under certain environmental conditions.

Degradation Data

| Condition | Duration | Degradation (%) | Reference |

| Sunlight | 3 days | 98.90 | |

| Room Temperature | 3 days | 59.51 - 73.82 | |

| 30 °C | 3 days | 59.51 - 73.82 | |

| UV light (254 nm) | 4 hours | 59.51 - 73.82 |

This rapid degradation, particularly in the presence of sunlight, suggests that this compound may not persist long in the environment, potentially reducing its long-term ecotoxicological risk.

Experimental Workflows

The following diagram illustrates a general workflow for the ecotoxicological assessment of a substance like this compound.

Caption: General workflow for ecotoxicological assessment of this compound.

Conclusion and Future Directions

This compound shows considerable promise as a target-specific bioherbicide with a favorable ecotoxicological profile in aquatic environments. Its rapid degradation further suggests a limited potential for environmental persistence. However, the current body of knowledge is marked by a significant lack of data on its effects on terrestrial organisms, particularly soil microorganisms and invertebrates. To conduct a thorough environmental risk assessment and ensure its safe application, future research should prioritize the following:

-

Terrestrial Ecotoxicity Studies: Conduct standardized tests to determine the acute and chronic toxicity of this compound to key soil organisms such as earthworms, collembola, and representative soil microbial communities.

-

Mode of Action in Non-Target Organisms: Investigate the specific mechanisms of toxicity in aquatic and terrestrial invertebrates to better understand potential sublethal effects.

-

Degradation in Soil and Water: Characterize the degradation pathways and metabolites of this compound in different soil types and aquatic systems to assess the potential toxicity of its breakdown products.

-

Long-Term and Mesocosm Studies: Perform longer-term studies and experiments in more complex, semi-natural environments (mesocosms) to evaluate the potential for indirect and ecosystem-level effects.

Addressing these research needs will be critical for the sustainable development and responsible deployment of this compound as a bioherbicide.

References

A Technical Deep Dive into the History and Science of Radicinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radicinin, a fungal polyketide metabolite, has intrigued scientists for decades with its diverse biological activities, ranging from potent phytotoxicity to promising anticancer properties. This in-depth technical guide provides a comprehensive overview of the history of this compound research, its biosynthesis, mechanisms of action, and the experimental methodologies that have been pivotal in its investigation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, agricultural science, and oncology, facilitating further exploration of this compound's therapeutic and agrochemical potential.

Introduction

This compound is a dihydropyranopyran-4,5-dione first isolated in the mid-20th century.[1] Its chemical structure was initially proposed in 1964 and later definitively confirmed by X-ray crystallography in 1982.[1][2] Produced by a variety of fungal species, most notably from the Cochliobolus and Alternaria genera, this compound has been the subject of extensive research due to its significant biological effects.[3][4] This whitepaper will chronologically detail the key discoveries in this compound research, from its initial characterization to the latest findings on its mode of action and potential applications.

Discovery and Characterization

The journey of this compound research began with its isolation from fungal cultures. Early studies focused on the elucidation of its chemical structure and initial observations of its biological activities.

Fungal Sources

This compound is a secondary metabolite produced by several phytopathogenic fungi. The most prolific and studied producer is Cochliobolus australiensis (also known as Curvularia tsudae), a foliar pathogen of the invasive buffelgrass (Cenchrus ciliaris). Other known producers include Alternaria chrysanthemi and various Stemphylium and Phoma species.

Chemical Structure

This compound (IUPAC name: (S)-3-hydroxy-2-methyl-7-((E)-prop-1-en-1-yl)-2,3-dihydropyrano[4,3-b]pyran-4,5-dione) is a polyketide-derived metabolite with a distinctive dihydropyranopyran-4,5-dione core structure. The stereochemistry at the C-3 position and the presence of the α,β-unsaturated carbonyl group in the pyrone ring are crucial for its biological activity.

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is known to be a polyketide, synthesized by a Type I polyketide synthase (PKS). The general mechanism for fungal polyketide biosynthesis involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a large, multifunctional PKS enzyme.

Note: Despite extensive research, the specific gene cluster and the detailed enzymatic steps for this compound biosynthesis in any producing fungus have not yet been reported in the scientific literature.

A proposed, though unconfirmed, general workflow for the biosynthesis of a polyketide like this compound is presented below.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its phytotoxic and anticancer effects being the most extensively studied.

Phytotoxicity

This compound is a potent phytotoxin, demonstrating significant herbicidal activity against various plant species, particularly the invasive weed buffelgrass.

Recent studies have begun to unravel the molecular mechanisms underlying this compound's phytotoxicity. The primary target appears to be the chloroplasts. A synthetic analogue, (±)-3-deoxythis compound, which exhibits similar phytotoxic effects, has been instrumental in these investigations due to the low natural production of this compound.

The proposed mechanism involves the following steps:

-

Chloroplast Targeting: this compound and its analogues localize to the chloroplasts.

-

Induction of Oxidative Stress: It triggers the overproduction of reactive oxygen species (ROS), leading to significant oxidative stress within the chloroplasts.

-

Uncontrolled Stomata Opening: The toxin causes an uncontrolled opening of stomata, leading to rapid water loss and wilting.

-

Programmed Cell Death: The oxidative stress activates a chloroplast-specific pathway of programmed cell death.

Anticancer Activity

More recently, this compound has emerged as a promising candidate for anticancer drug development, exhibiting significant cytotoxicity against various cancer cell lines.

The precise molecular mechanism of this compound's anticancer activity is not yet fully understood. However, it is hypothesized to act as a DNA targeting agent. Further research is required to identify the specific cellular signaling pathways that are modulated by this compound in cancer cells.

Structure-Activity Relationship (SAR)

Studies on this compound analogues and synthetic derivatives have provided valuable insights into the structural features essential for its biological activities.

-

α,β-Unsaturated Carbonyl Group: The carbonyl group at the C-4 position is critical for both phytotoxic and anticancer activities.

-

Stereochemistry at C-3: The specific stereochemistry at the C-3 position plays a significant role in its phytotoxicity.

-

Propenyl Side Chain: The unsaturation in the propenyl side chain also contributes to its phytotoxic effects.

Quantitative Data Summary

This section summarizes the key quantitative data reported in this compound research, including its production yields and biological activity measurements.

Table 1: Production Yield of this compound from Cochliobolus australiensis

| Fungal Strain | Culture Medium | Incubation Time (days) | This compound Yield (mg/L) | Reference |

| LJ4B | Potato Dextrose Broth (PDB) | 21 | 15.2 ± 0.5 | |

| LJ4B | M1D | 21 | 21.85 ± 0.24 | |

| LJ4B | Soy Sauce Sucrose (SSS) | 21 | Low | |

| LJ4B | Wheat Seeds | 18 | 10.5 ± 0.3 | |

| LJ4B | Wheat Seeds | 25 | 18.7 ± 0.6 |

Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U373 | Glioblastoma | 7.7 ± 0.6 | |

| Hs683 | Glioblastoma | 8.7 ± 0.4 | |

| T98G | Glioblastoma | 8.2 ± 0.2 | |

| A549 | Non-small cell lung carcinoma | Not specified | |

| SKMEL-28 | Melanoma | Not specified |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in this compound research.

Isolation and Purification of this compound

A general protocol for the isolation and purification of this compound from fungal cultures is as follows:

-

Fungal Culture: Cochliobolus australiensis is typically grown in a liquid medium such as Potato Dextrose Broth (PDB) for several weeks.

-

Extraction: The culture filtrate is extracted with an organic solvent, such as ethyl acetate.

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel) and thin-layer chromatography (TLC) for purification.

-

Structure Elucidation: The purified compound is characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Leaf Puncture Assay for Phytotoxicity

This bioassay is commonly used to assess the phytotoxic effects of this compound on plant leaves.

-

Plant Material: Healthy leaves from the target plant species (e.g., buffelgrass) are collected.

-

Toxin Application: A small puncture is made on the leaf surface, and a solution of this compound (typically dissolved in a suitable solvent like methanol) at a specific concentration is applied to the wound.

-

Incubation: The treated leaves are incubated under controlled conditions (e.g., light, temperature, humidity) for a defined period.

-

Assessment: The area of the necrotic lesion that develops around the puncture site is measured to quantify the phytotoxic effect.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

Conclusion and Future Perspectives

The history of this compound research has evolved from its initial discovery as a fungal metabolite to its current status as a promising lead compound for both herbicidal and anticancer applications. While significant progress has been made in understanding its biological activities and structure-activity relationships, several key areas warrant further investigation. The complete elucidation of its biosynthetic pathway, including the identification of the responsible gene cluster and enzymes, would open up opportunities for synthetic biology approaches to enhance its production. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by this compound in both plant and cancer cells is crucial for its rational development as a targeted therapeutic or agrochemical. The challenges of low production yield and limited solubility also need to be addressed through metabolic engineering, synthetic chemistry, and formulation development to fully unlock the potential of this fascinating natural product.

References

- 1. In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis this compound [iris.unibas.it]

- 2. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Radicinin: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

[Date]: November 25, 2025

Executive Summary

Radicinin, a dihydropyranopyran-4,5-dione fungal metabolite, has garnered significant scientific interest due to its diverse biological activities. Primarily recognized for its potent phytotoxicity, this compound is being explored as a target-specific bioherbicide for the control of invasive weeds like buffelgrass (Cenchrus ciliaris). Beyond its effects on plants, this compound exhibits notable cytotoxicity against various cancer cell lines, suggesting its potential as a scaffold for novel anticancer agents. This document provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic and agrochemical potential of this natural product.

Phytotoxic Activity

This compound, isolated from the fungus Cochliobolus australiensis, has demonstrated significant and selective phytotoxic effects, particularly against the invasive weed buffelgrass.[1][2][3] Its herbicidal potential is underscored by its high toxicity to the target weed and low toxicity to non-target native plant species.[2][4]

Quantitative Phytotoxicity Data

The phytotoxic activity of this compound and its analogues has been evaluated primarily through leaf puncture bioassays. The data below summarizes the necrotic lesion area on buffelgrass leaves at different concentrations.

| Compound | Concentration (M) | Necrotic Lesion Area (mm²) on Buffelgrass | Reference |

| This compound (1) | 2.5 x 10⁻³ | >30 | |

| This compound (1) | 1 x 10⁻³ | Significant toxicity maintained | |

| 3-epi-radicinin (2) | 2.5 x 10⁻³ | Minimally to moderately toxic | |

| Radicinol (3) | 2.5 x 10⁻³ | Nontoxic | |

| 3-epi-radicinol (4) | 2.5 x 10⁻³ | Nontoxic | |

| Cochliotoxin (5) | 2.5 x 10⁻³ | Minimally to moderately toxic |

Structure-Activity Relationship (SAR) for Phytotoxicity

Studies on this compound derivatives have revealed key structural features essential for its phytotoxic activity. The presence of an α,β-unsaturated carbonyl group at C-4, a free secondary hydroxyl group at C-3, and the specific stereochemistry at C-3 are crucial for imparting high phytotoxicity. Modification or removal of these groups leads to a significant reduction or complete loss of activity.

Experimental Protocol: Leaf Puncture Bioassay

This method is adapted from studies evaluating the phytotoxicity of this compound and its derivatives.

Objective: To assess the phytotoxic activity of a compound by applying it directly to a plant leaf and measuring the resulting necrotic lesion.

Materials:

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., methanol).

-

Healthy, mature leaves of the target plant species (e.g., buffelgrass).

-

Micropipette.

-

Sterile needle or pin.

-

Ruler or caliper for measuring lesion size.

-

Incubation chamber with controlled light and humidity.

Procedure:

-

Plant Preparation: Grow the target plants under controlled greenhouse conditions to ensure uniformity.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial dilutions to obtain the desired test concentrations (e.g., 2.5 x 10⁻³ M and 1 x 10⁻³ M).

-

Leaf Puncture: Gently puncture the adaxial surface of a healthy, attached leaf with a sterile needle.

-

Compound Application: Immediately apply a small, known volume (e.g., 10 µL) of the test solution directly onto the puncture wound.

-

Control: As a negative control, apply the solvent alone to a separate punctured leaf.

-

Incubation: Place the plants in an incubation chamber under controlled conditions (e.g., 25°C, 12h photoperiod) for a specified period (e.g., 72 hours).

-

Data Collection: After the incubation period, measure the diameter of the necrotic lesion that develops around the puncture site. Calculate the lesion area.

-

Analysis: Compare the lesion areas produced by the test compound with the control.

Caption: Workflow for the Leaf Puncture Bioassay.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines, indicating its potential as a lead compound for the development of new anticancer drugs.

Quantitative Cytotoxicity Data (IC₅₀ Values)

The in vitro anticancer activity of this compound and other fungal metabolites was evaluated using the MTT assay on various cancer cell models.

| Compound | A549 (Lung Carcinoma) IC₅₀ (µM) | HCT116 (Colon Carcinoma) IC₅₀ (µM) | SKMEL-28 (Melanoma) IC₅₀ (µM) | Mean IC₅₀ (µM) | Reference |

| This compound (1) | 7.7 ± 0.6 | 8.7 ± 0.4 | 8.2 ± 0.2 | 8.2 | |

| Chloromonilinic acid B | >100 | >100 | >100 | >100 | |

| Chloromonilinic acid D | >100 | >100 | >100 | >100 | |

| Viridiol | 65.5 ± 7.6 | 51.7 ± 5.3 | 62.4 ± 7.6 | 59.9 | |

| 1-deoxyviridiol | 74.0 ± 6.6 | 64.9 ± 12.9 | 91.2 ± 18.8 | 76.7 | |

| Hyfraxinic acid | >100 | >100 | >100 | >100 | |

| Massarilactone D | >100 | >100 | >100 | >100 | |

| Massarilactone H | 32.4 ± 1.2 | 34.8 ± 3.4 | 32.4 ± 2.8 | 33.2 | |

| Cisplatin | 7.9 ± 1.1 | 9.8 ± 1.0 | 7.5 ± 0.7 | 8.4 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and cytotoxicity.

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cells by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, SKMEL-28).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well microplates.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (solvent only).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Caption: Workflow for the MTT Cytotoxicity Assay.

Putative Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, studies on this compound and its analogues provide some insights into its potential modes of action.

Phytotoxicity Mechanism

While the direct signaling pathway for this compound's phytotoxicity is not fully known, research on a synthetic analogue, (±)-3-deoxythis compound, suggests a mechanism involving the induction of oxidative stress. This analogue has been shown to target chloroplasts, leading to an overproduction of reactive oxygen species (ROS), which in turn triggers a chloroplast-specific pathway of programmed cell death. This results in observable effects such as chlorosis, ion leakage, and membrane lipid peroxidation.

Caption: Proposed phytotoxicity pathway of a this compound analogue.

Cytotoxicity Mechanism

The anticancer mode of action of this compound is still under investigation, and it is hypothesized to occur through a mechanism distinct from its derivatives. The consistent cytotoxic effects across different cancer cell lines suggest that this compound might act through a non-apoptotic cell death pathway. However, further research is required to identify the specific molecular targets and signaling cascades involved. General pathways often implicated in cytotoxic responses to natural products include the MAPK and PI3K/Akt signaling pathways, which regulate cell proliferation, survival, and apoptosis. The potential involvement of these pathways in this compound-induced cytotoxicity warrants further investigation.

Caption: Potential signaling pathways for this compound's cytotoxicity.

Other Biological Activities

In addition to its phytotoxic and cytotoxic properties, this compound has been reported to possess a range of other biological activities, although these are less extensively studied. These include:

-

Antifungal activity

-

Insecticidal activity

-

Plant growth regulatory effects

-

Antibiotic activity against Gram-positive bacteria

Further research is needed to quantify these activities and elucidate the underlying mechanisms.

Ecotoxicology and Degradability

Ecotoxicological studies are crucial for assessing the environmental impact of this compound, especially concerning its potential use as a bioherbicide. Studies have shown that this compound exhibits relatively low toxicity to certain aquatic organisms.

Quantitative Ecotoxicity Data

| Organism | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | EC₅₀ | Not specified, but toxicity was low at 10⁻³ M |

This compound has been found to degrade significantly in the presence of sunlight, suggesting it may not persist long in the environment.

Conclusion and Future Directions

This compound is a promising natural product with significant potential in both agriculture and medicine. Its selective phytotoxicity makes it a strong candidate for development as a bioherbicide, while its potent cytotoxicity against cancer cells opens avenues for novel anticancer drug discovery.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways of this compound in both plant and mammalian cells.

-

Conducting in vivo studies to validate the in vitro anticancer activity.

-

Optimizing the production of this compound through fermentation or total synthesis to facilitate further research and development.

-

Performing comprehensive ecotoxicological studies to ensure its environmental safety as a potential bioherbicide.

This technical guide provides a solid foundation for researchers and professionals in the field, summarizing the current knowledge on the biological activity of this compound and highlighting key areas for future investigation.

References

- 1. Natural products phytotoxicity A bioassay suitable for small quantities of slightly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Radicinin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of radicinin, a fungal phytotoxin with potential applications as a bioherbicide. The methodologies described are compiled from established research and are intended to guide researchers in obtaining high-purity this compound for further investigation.

Introduction

This compound is a dihydropyranopyran-4,5-dione phytotoxin produced by various fungi, notably Cochliobolus australiensis (previously known as Curvularia australiensis) and species of Alternaria.[1] It has demonstrated significant, target-specific herbicidal activity against invasive species like buffelgrass (Cenchrus ciliaris), making it a promising candidate for the development of natural herbicides.[1][2][3][4] This protocol outlines the key steps for producing, extracting, and purifying this compound from fungal cultures.

Data Presentation

Table 1: Fungal Strains and Culture Conditions for this compound Production

| Fungal Strain | Culture Medium | Incubation Time | This compound Production (mg/L or mg/Kg) | Reference |

| Cochliobolus australiensis (LJ4B) | Potato Dextrose Broth (PDB) | Not Specified | 21.85 ± 0.24 | |

| Cochliobolus australiensis (LJ4B) | M1D Medium | Not Specified | Comparable to PDB | |

| Cochliobolus australiensis (LJ4B) | Soy Sauce Sucrose (SSS) Medium | Not Specified | Very Low | |

| Cochliobolus australiensis (LJ4B) | Wheat Seeds (Solid Culture) | 18 days | Higher than 25 days | |

| Cochliobolus australiensis (LJ4B) | Wheat Seeds (Solid Culture) | 25 days | Lower than 18 days |

Table 2: Chromatographic Parameters for this compound Analysis and Purification

| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Retention Time (HPLC) | Reference |

| Thin Layer Chromatography (TLC) | Silica Gel (Kieselgel 60, F254) | n-hexane-EtOAc (55:45) | UV (253 nm), H2SO4/Phosphomolybdic acid spray and heating | Not Applicable | |

| Column Chromatography | Silica Gel (Kieselgel 60, 0.06–0.200 mm) | Not explicitly stated, but typically a gradient of n-hexane and ethyl acetate | TLC analysis of fractions | Not Applicable | |

| High-Performance Liquid Chromatography (HPLC) | Not explicitly stated | Not explicitly stated | UV Detector | ~28.44 min |

Experimental Protocols

Fungal Culture and this compound Production

This protocol is based on methods described for Cochliobolus australiensis.

a. Liquid Culture (Potato Dextrose Broth - PDB)

-

Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

-

Inoculate the sterile PDB with a pure culture of Cochliobolus australiensis.

-

Incubate the culture under appropriate conditions (e.g., 22-25°C) with shaking for a period sufficient for fungal growth and metabolite production (typically 2-4 weeks).

b. Solid Culture (Wheat Seeds)

-

Soak wheat seeds in water and autoclave to sterilize.

-

Prepare a conidial suspension of Cochliobolus australiensis in sterile water.

-

Add the conidial suspension to the sterile, soaked wheat seeds in a sterile Erlenmeyer flask.

-

Incubate the solid culture at approximately 22°C for 18-25 days.

Extraction of this compound

a. From Liquid Culture

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate (EtOAc) three times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate (Na2SO4).

-

Evaporate the solvent under reduced pressure to obtain the crude organic extract.

b. From Solid Culture

-

Dry the solid wheat culture material and mince it using a laboratory mill.

-

Extract the minced material with a mixture of methanol (MeOH) and water (1:1).

-

Centrifuge the mixture (e.g., 7000 rpm for 1 hour) to pellet the solid material.

-

Collect the supernatant and defat it by partitioning with n-hexane (three times).

-

Extract the resulting aqueous phase with ethyl acetate (EtOAc) three times.

-

Combine the organic extracts, dry over anhydrous Na2SO4, and evaporate under reduced pressure to yield the crude extract.

Purification of this compound

a. Thin Layer Chromatography (TLC) for Monitoring

-

Perform analytical and preparative TLC on silica gel plates (Kieselgel 60, F254).

-

Use a suitable solvent system, such as n-hexane-EtOAc (55:45), for development.

-

Visualize the spots under UV radiation (253 nm) or by spraying with 10% H2SO4 in methanol, followed by 5% phosphomolybdic acid in ethanol and heating at 110°C for 10 minutes.

b. Silica Gel Column Chromatography

-

Pack a glass column with silica gel (e.g., Merck, Kieselgel 60, 0.06–0.200 mm).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them by TLC to identify those containing this compound.

-

Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Purity and Identity Confirmation

-

Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally desired.

-

Confirm the identity of this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS).

Visualization of Experimental Workflow

Caption: Workflow for this compound Isolation and Purification.

References

- 1. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fs.usda.gov [fs.usda.gov]

- 3. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of Radicinin using High-Performance Liquid Chromatography (HPLC)

Introduction

Radicinin is a phytotoxic fungal metabolite classified as a dihydropyranopyran-4,5-dione, produced by various fungal species, including Cochliobolus australiensis and Alternaria species.[1][2][3] It is currently under evaluation for its potential as a target-specific bioherbicide for the control of invasive plant species like buffelgrass (Cenchrus ciliaris).[1][4] Given its promising biological activity, a reliable and sensitive analytical method is crucial for its quantification in complex matrices such as fungal fermentation broths. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and acetonitrile. This compound, a moderately polar compound, is separated from other components in the fungal extract based on its differential partitioning between the stationary and mobile phases. The separation is achieved using a gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time. Detection is performed using an ultraviolet (UV) spectrophotometric detector at 226 nm, which corresponds to the maximum UV absorption for this compound. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from analytical standards of known concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

-

Stock Solution Preparation: Accurately weigh a suitable amount of pure this compound analytical standard and dissolve it in HPLC-grade methanol (MeOH) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A recommended concentration range is between 1 µg/mL and 250 µg/mL.

-

Storage: Store all standard solutions at 4°C in amber vials to prevent photodegradation.

Protocol 2: Sample Preparation from Fungal Cultures

This protocol describes the extraction of this compound from fungal cultures for HPLC analysis.

-

Culture Preparation: Grow the this compound-producing fungus (e.g., Cochliobolus australiensis) in a suitable liquid medium such as Potato Dextrose Broth (PDB).

-

Lyophilization: After the incubation period, lyophilize (freeze-dry) the entire culture.

-

Extraction:

-

Dissolve the lyophilized culture material in distilled water (e.g., 30 mL for a 100 mL original culture).

-

Perform a liquid-liquid extraction by transferring the aqueous solution to a separatory funnel and extracting three times with an equal volume of ethyl acetate (EtOAc).

-

Combine the organic (EtOAc) extracts.

-

-

Drying and Evaporation:

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude fungal extract.

-

-

Sample for Injection:

-

Accurately weigh the dried extract and dissolve it in methanol to a final concentration of 0.5 mg/mL.

-

Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Protocol 3: HPLC Analysis and Quantification

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% acetonitrile in water) until a stable baseline is achieved.

-

Calibration Curve Construction:

-

Inject 20 µL of each calibration standard in triplicate, starting from the lowest concentration.

-

Record the retention time and peak area for this compound in each chromatogram.

-

Construct a linear regression curve by plotting the peak area against the absolute amount of this compound.

-

-

Sample Analysis:

-

Inject 20 µL of the prepared fungal extract sample into the HPLC system.

-

Analyze each sample in triplicate to ensure reproducibility.

-

-

Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Retention times are highly reproducible, typically varying by less than 0.5 minutes.

-